

Head-to-head comparison of GT-2016 and pitolisant

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Compound of Interest

Compound Name: GT-2016

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Pitolisant: A Comprehensive Profile

Pitolisant, marketed under the brand name Wakix®, is a first-in-class medication approved for the treatment of excessive daytime sleepiness (EDS) and cataplexy in adult patients with narcolepsy.[1][2] It is a selective histamine H3 receptor antagonist/inverse agonist, representing a novel mechanism of action for the management of narcolepsy symptoms.[2][3]

Mechanism of Action

Pitolisant functions by blocking histamine H3 autoreceptors on presynaptic histaminergic neurons in the brain.[1][3] These autoreceptors normally inhibit the synthesis and release of histamine. As an antagonist and inverse agonist, pitolisant not only blocks the inhibitory effect of histamine but also reduces the receptor's basal inhibitory activity.[3][4] This dual action leads to a significant increase in the synthesis and release of histamine from histaminergic neurons.[3][4]

These histaminergic neurons project widely throughout the brain and play a crucial role in promoting and maintaining wakefulness.[5] By enhancing histaminergic transmission, pitolisant improves wakefulness and alertness.[1] Furthermore, through its action on H3 heteroreceptors located on other non-histaminergic neurons, pitolisant also indirectly increases the release of other important neurotransmitters involved in arousal and cognitive function, including acetylcholine, norepinephrine, and dopamine.[3][4][5]

Figure 1: Pitolisant's Mechanism of Action.

Quantitative Data from Clinical Trials

The efficacy and safety of pitolisant have been evaluated in several randomized, double-blind, placebo-controlled clinical trials. The HARMONY 1 and HARMONY CTP studies are two pivotal trials that provided key data for its approval.

Table 1: Efficacy of Pitolisant in Excessive Daytime Sleepiness (EDS) - HARMONY 1 & HARMONY CTP Trials

Outcome Measure	HARMONY 1[6][7][8]	HARMONY CTP[6][8]
Baseline Epworth Sleepiness Scale (ESS) Score (Mean)	Pitolisant: 17.8Placebo: 18.9	Pitolisant: 17.4Placebo: 17.3
Change from Baseline in ESS Score (Mean)	Pitolisant: -5.8Placebo: -3.4	Pitolisant: -5.4Placebo: -1.9
Difference vs. Placebo (p-value)	-3.0 (p=0.024)	-3.4 (p<0.0001)
ESS Responders (Final Score ≤10) (%)	Pitolisant: 45.2%Placebo: 13.3% (p<0.001)	Pitolisant: 39.2%Placebo: 18.0% (p=0.035)

Table 2: Efficacy of Pitolisant in Cataplexy - HARMONY 1 & HARMONY CTP Trials

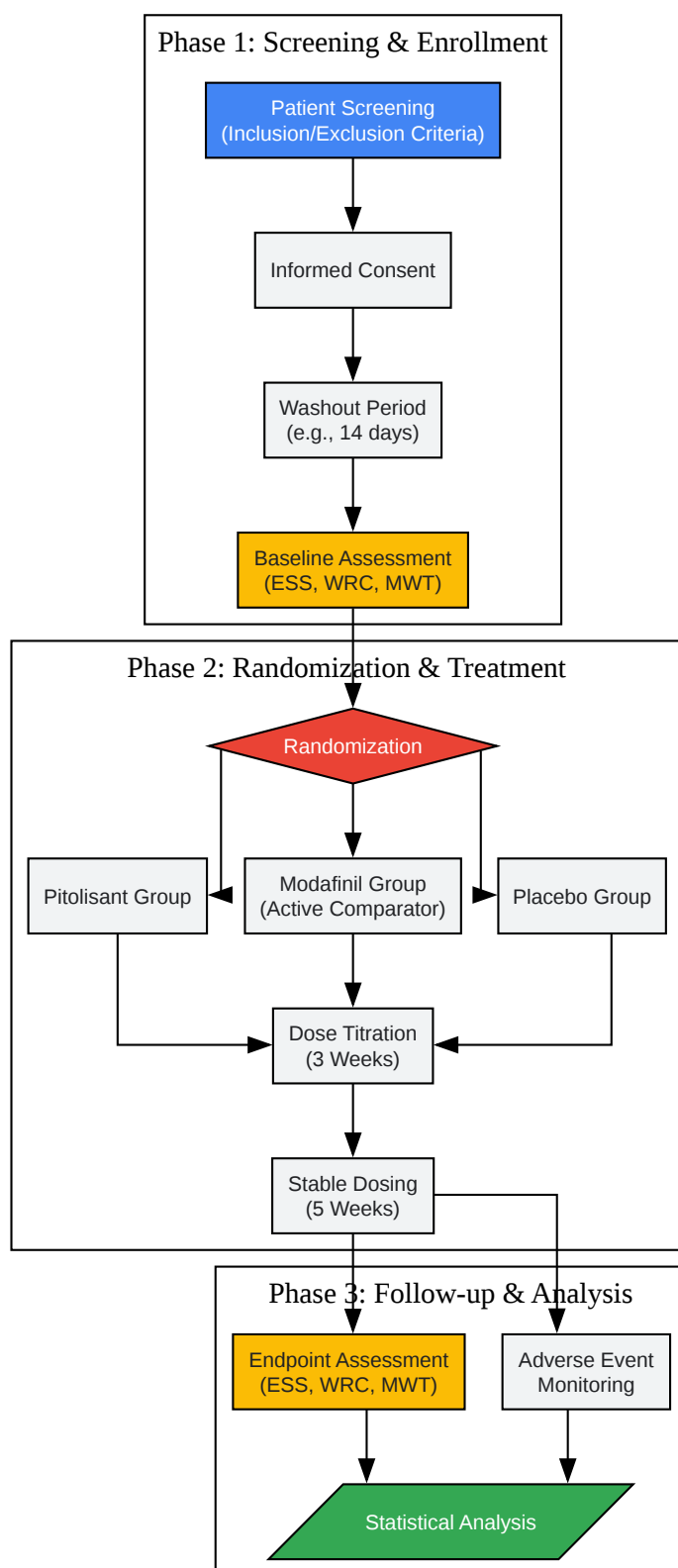
Outcome Measure	HARMONY 1[6]	HARMONY CTP[6][9]
Baseline Weekly Rate of Cataplexy (WRC) (Mean)	3.1	Pitolisant: 9.15Placebo: 7.31
Reduction in WRC (%)	Pitolisant: 62%Placebo: 8% (p=0.034)	Pitolisant: 75%Placebo: 38% (p<0.0001)
Ratio of WRC (Pitolisant/Placebo) at end of treatment	Not Reported	0.512 (p<0.0001)

Experimental Protocols: HARMONY 1 Trial

Methodology

The HARMONY 1 trial was a pivotal, multicenter, randomized, double-blind, placebo- and active-controlled study designed to assess the efficacy and safety of pitolisant for treating EDS in patients with narcolepsy.^[7]

- **Study Population:** Adult patients (≥ 18 years) with a diagnosis of narcolepsy (with or without cataplexy) and an Epworth Sleepiness Scale (ESS) score of 14 or higher. A 14-day washout period for any prior psychostimulant medication was required.^[7]
- **Study Design:** Patients were randomized in a 1:1:1 ratio to receive pitolisant, modafinil (an active comparator), or placebo for 8 weeks.^[7] A double-dummy design was used to maintain blinding.^[7]
- **Treatment Regimen:**
 - **Titration Phase (3 weeks):** Flexible dosing was allowed based on the investigator's clinical judgment. Pitolisant doses could be 10 mg, 20 mg, or 40 mg once daily. Modafinil doses could be 100 mg, 200 mg, or 400 mg once daily.^[7]
 - **Stable Phase (5 weeks):** Patients continued on the dose determined during the titration phase.^[7]
- **Primary Efficacy Endpoint:** The primary outcome was the change in the ESS score from baseline to the end of the 8-week treatment period. The superiority of pitolisant versus placebo and the non-inferiority of pitolisant versus modafinil were assessed.^[7]
- **Secondary Efficacy Endpoints:** Included the Maintenance of Wakefulness Test (MWT), Clinical Global Impression of Severity (CGI-S), and the weekly rate of cataplexy.
- **Safety Assessments:** Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests throughout the study.



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Figure 2: Workflow of a Typical Narcolepsy Clinical Trial.

Conclusion

Pitolisant offers a unique therapeutic option for patients with narcolepsy through its novel mechanism of action as a histamine H3 receptor antagonist/inverse agonist. Clinical trial data has demonstrated its efficacy in reducing both excessive daytime sleepiness and the frequency of cataplexy attacks, with a generally well-tolerated safety profile.[2] As research continues, the full potential and long-term benefits of this class of medication will be further elucidated. Due to the absence of publicly available information on **GT-2016**, a comparative analysis is not feasible at this time.

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